- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes, Chemistry Letters, 1988, (10), 1637-8
Cas no 95-15-8 (Thianaftene)
Thianaftene structure
Product Name:Thianaftene
CAS 번호:95-15-8
MF:C8H6S
메가와트:134.198240756989
MDL:MFCD00005864
CID:34780
PubChem ID:24861944
Update Time:2025-10-29
Thianaftene 화학적 및 물리적 성질
이름 및 식별자
-
- Thianaphthene
- 1-Benzothiophene
- Thionaphthene
- benzo(b)thiophene
- thionaphthen
- Benzo[b]thiophene
- 1-BENZOTHIOPHEN
- Benzothiophene
- 1-Thiaindene
- BBT
- benzothiofuran
- Benzothiophen
- BZT
- Thianaphtene
- thianaphthalene
- Thianaphthen
- Thianapthene
- 2,3-Benzothiophene
- NSC 47196
- 11095-43-5
- NSC-47196
- NSC47196
- 1Thiaindene
- EINECS 202-395-7
- MFCD00005864
- UNII-073790YQ2G
- A845195
- Thianaphthene, 95%
- benzo[b]-thiophene
- CHEBI:35858
- NS00020042
- CS-D1193
- BDBM50167948
- Q-100899
- F0001-2267
- B0093
- AI3-15523
- STK053859
- hydrobenzothiophene
- CHEBI:35857
- 1Benzothiophene
- DTXCID9031276
- 13730-27-3
- Benzothiophene-5-D
- SY246286
- EN300-36787
- 95-15-8
- MFCD31699976
- THIANAPHTHENE [MI]
- CHEMBL87112
- AKOS005258172
- Thianaftene
- SCHEMBL7023
- BIDD:GT0845
- 073790YQ2G
- C8H6S
- GEO-00284
- PS-5775
- Q419709
- Thianaphthene, 98%
- DTXSID2052736
- Z370711590
- 2,3Benzothiophene
-
- MDL: MFCD00005864
- 인치: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
- InChIKey: FCEHBMOGCRZNNI-UHFFFAOYSA-N
- 미소: S1C2C(=CC=CC=2)C=C1
- BRN: 80580
계산된 속성
- 정밀분자량: 134.01900
- 동위원소 질량: 134.019021
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 101
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적(TPSA): 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 표면전하: 0
- 토폴로지 분자 극성 표면적: 28.2
- 상호 변형 이기종 수량: 아무것도 아니야
- 분자량: 134.20
실험적 성질
- 색과 성상: 백색 엽면 결정체
- 밀도: 1.149 g/mL at 25 °C(lit.)
- 융해점: 30-33 °C (lit.)
- 비등점: 221-222 °C(lit.)
- 플래시 포인트: ?? ?:230°F
?? ?:110°C - 굴절률: 1.6332 (estimate)
- 용해도: 0.13g/l
- 수용성: 불용했어
- PSA: 28.24000
- LogP: 2.90130
- 머크: 9303
- 용해성: 에탄올, 에틸에테르, 아세톤과 일반 유기용제에 쉽게 용해되며 물에 용해되지 않는다.그것은 진한 황산에 녹아 체리홍으로 변하여 가열한 후 사라진다.
- 증기압: 0.24 mmHg
Thianaftene 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302,H411
- 경고성 성명: P273
- 위험물 운송번호:UN3077
- WGK 독일:3
- 위험 범주 코드: 22-51/53
- 보안 지침: S22; S24/25; S36; S26
-
위험물 표지:
- 저장 조건:Inert atmosphere,Room Temperature
- 위험 등급:9
- 패키지 그룹:III
- TSCA:Yes
- 포장 등급:III
- 위험 용어:R22
Thianaftene 세관 데이터
- 세관 번호:29349990
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Thianaftene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80698-5mg |
Thianaphthene |
95-15-8 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-5g |
Thianaftene |
95-15-8 | 97.0%(GC) | 5g |
¥205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-25g |
Thianaftene |
95-15-8 | 97.0%(GC) | 25g |
¥655.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-25g |
Thianaftene |
95-15-8 | 97% | 25g |
¥253.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-5g |
Thianaftene |
95-15-8 | 97% | 5g |
¥70.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-100g |
Thianaftene |
95-15-8 | 97% | 100g |
¥867.0 | 2022-05-30 | |
| Fluorochem | 003497-5g |
Thianaphthene |
95-15-8 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003497-10g |
Thianaphthene |
95-15-8 | 98% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 003497-25g |
Thianaphthene |
95-15-8 | 98% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 003497-100g |
Thianaphthene |
95-15-8 | 98% | 100g |
£70.00 | 2022-03-01 |
Thianaftene 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Dichloromethane
참조
합성 방법 2
반응 조건
1.1 Solvents: Dimethylformamide ; 1 h, 130 °C
참조
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes, Organic Letters, 2016, 18(17), 4312-4315
합성 방법 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
참조
- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts, Angewandte Chemie, 2014, 53(32), 8348-8351
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
참조
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen, ChemSusChem, 2022, 15(5),
합성 방법 5
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207
합성 방법 6
합성 방법 7
합성 방법 8
합성 방법 9
반응 조건
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C
참조
- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C
참조
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex, ACS Catalysis, 2022, 12(4), 2320-2329
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
참조
- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,
합성 방법 12
반응 조건
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C
참조
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions, New Journal of Chemistry, 2022, 46(25), 12169-12176
합성 방법 13
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C
참조
- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209
합성 방법 14
반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt
참조
- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms, Journal of Organic Chemistry, 2012, 77(21), 9921-9925
합성 방법 15
반응 조건
1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates, Journal of Organic Chemistry, 2021, 86(2), 1972-1979
합성 방법 16
합성 방법 17
반응 조건
참조
- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12
합성 방법 18
합성 방법 19
반응 조건
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C
참조
- A novel synthesis of benzo[b]thiophene, Research on Chemical Intermediates, 2013, 39(9), 4021-4024
합성 방법 20
반응 조건
1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
참조
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Thianaftene Raw materials
- Benzothiophenesulfoxide
- 1-Methyl-1-benzothiophen-1-ium
- Borate(1-),tetrafluoro-
- 5-bromo-1-benzothiophene
- Benzobthiophene-2-carbonitrile
- Benzo[b]thiophene-2-boronic Acid
- 2-Iodothioanisole
- 2-Bromobenzobthiophene
- 3-CHLORO-1-BENZOTHIOPHENE
- 1-benzothiophene-2-carboxylic acid
- 3-Bromo-1-benzothiophene
- benzothiophene-3-carbaldehyde
- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-
Thianaftene Preparation Products
Thianaftene 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:95-15-8)Benzo[b]thiophene, ≥ 97.0%
주문 번호:LE15036;LE2448597;LE1526
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:11
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:95-15-8)Thianaphthene
주문 번호:sfd22198
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:95-15-8)Thianaftene
주문 번호:A847764
인벤토리 상태:in Stock
재다:500g/1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:16
가격 ($):278.0/473.0
Email:sales@amadischem.com
Thianaftene 관련 문헌
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
95-15-8 (Thianaftene) 관련 제품
- 1491133-64-2(Phenanthro1,2-b:8,7-b'dithiophene)
- 210-80-0(Benzo[1,2-b:4,3-b']dithiophene)
- 248-85-1(Benzo[b]phenanthro[2,3-d]thiophene)
- 233-02-3(Naphtho[2,1-b]thiophene)
- 243-46-9(Benzo[b]naphtho[2,3-d]thiophene)
- 205-43-6(Benzobnaphtho1,2-dthiophene)
- 61523-34-0(Benzo[b]naphtho[2,3-d]thiophene)
- 1444206-31-8(Benzobthiophene-D6)
- 22108-55-0(Anthra[2,3-b]thiophene)
- 241-34-9(Benzo[1,2-b:4,5-b']bisthianaphthene)